2-deoxy-D-ribose-1-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-(213C)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-PHMCFYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[13CH]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for 2 Deoxy D Ribose 1 13c
Chemo-Enzymatic Approaches for ¹³C-Labeled D-Ribose and 2′-Deoxyribonucleosides Precursors
Chemo-enzymatic methods leverage the high selectivity of enzymes to achieve specific isotopic labeling patterns that are often challenging to obtain through purely chemical synthesis. These approaches typically involve the enzymatic conversion of ¹³C-enriched precursors into the desired labeled ribose or deoxyribose derivatives.
Enzymatic Pathways for Isotope Incorporation into Nucleotides
Enzymatic pathways provide a highly efficient and specific means of incorporating isotopes into nucleotides. ru.nlresearchgate.net Multi-enzyme cascade reactions, often performed in a single pot, can convert simple ¹³C-labeled starting materials like glucose or ribose into ribonucleoside triphosphates (rNTPs). ru.nlresearchgate.net These rNTPs can then be enzymatically converted into their corresponding 2'-deoxyribonucleoside triphosphates (dNTPs). ru.nl
The pentose (B10789219) phosphate (B84403) pathway (PPP) is central to these enzymatic syntheses. researchgate.net Enzymes such as hexokinase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase are employed to convert glucose into ribulose-5-phosphate, a key precursor for ribose synthesis. ru.nl This can then be converted to 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP), a crucial intermediate for the synthesis of all purine (B94841) and pyrimidine (B1678525) nucleotides. ru.nl
The versatility of this enzymatic approach allows for the synthesis of specifically labeled nucleosides. For instance, by using appropriately labeled ribose and nucleobases, it is possible to generate NTPs with ¹³C labels in either the ribose moiety, the nucleobase, or both. nih.gov This method has been successfully used to produce gram-scale quantities of labeled NTPs with high yields. nih.gov
| Enzyme/Pathway | Role in Isotope Incorporation | Reference |
| Pentose Phosphate Pathway (PPP) | Converts ¹³C-labeled glucose into ribose precursors. | researchgate.net |
| Hexokinase | Initiates glucose metabolism by converting it to glucose-6-phosphate. | ru.nl |
| Purine Nucleoside Phosphorylase (PNPase) | Catalyzes the formation of nucleosides from a ribose-1-phosphate (B8699412) donor and a nucleobase. | researchgate.net |
| Ribokinase | Phosphorylates ribose to ribose-5-phosphate (B1218738). | |
| Phosphopentomutase | Interconverts ribose-1-phosphate and ribose-5-phosphate. | researchgate.net |
Utilization of Microbial Fermentation with ¹³C-Enriched Substrates
Microbial fermentation is a powerful technique for producing uniformly or selectively ¹³C-labeled biomolecules. ru.nl By growing microorganisms, such as Escherichia coli, in a medium containing a ¹³C-enriched carbon source like [1-¹³C]-glucose or [2-¹³C]-glucose, the isotope is incorporated into the cellular machinery, including nucleotides and their precursor, D-ribose. ru.nlnih.gov The pattern of ¹³C incorporation in the resulting ribose and deoxyribose moieties depends on the specific position of the ¹³C label in the starting glucose molecule and the metabolic pathways active in the microorganism. ru.nlnih.gov
For example, E. coli grown on [1-¹³C]-glucose results in significant ¹³C incorporation at the C1' position of the ribose moiety. ru.nl Conversely, using [2-¹³C]-glucose leads to nearly quantitative ¹³C labeling at the C1' position. ru.nl The table below summarizes the observed labeling patterns in the ribose of nucleotides extracted from microorganisms grown on different ¹³C-labeled glucose substrates.
| ¹³C-Labeled Substrate | Observed ¹³C Incorporation in Ribose Moiety | Reference |
| [1-¹³C]-glucose | ¹³C₁' (20%), ¹³C₅' (87%) | ru.nl |
| [2-¹³C]-glucose | ¹³C₁' (93%) | ru.nl |
| [1-¹³C]-glucose and [2-¹³C]-glucose mixture | Averaged levels, with significant deviation at C5' (35%) | ru.nl |
This method is particularly useful for producing uniformly labeled compounds, such as 2-deoxy-D-[UL-¹³C₅]ribose, which is valuable for comprehensive metabolic and structural studies using NMR spectroscopy. pharmaffiliates.com
Chemical Synthesis Methodologies for 2-Deoxy-D-ribose-1-¹³C
While chemo-enzymatic methods offer high specificity, chemical synthesis provides a direct route to 2-deoxy-D-ribose-1-¹³C, often starting from simpler, more readily available precursors.
Multi-Step Organic Synthesis Routes for C1-Specific Labeling
The chemical synthesis of 2-deoxy-D-ribose and its derivatives often involves multi-step processes starting from precursors like D-glucose or other sugars. google.comrsc.org For the specific introduction of a ¹³C label at the C1 position, a foundational method involves the Kolbe nitrile synthesis. This reaction allows for the introduction of a ¹³C-labeled cyanide group, which can then be converted to the aldehyde function at the C1 position of the sugar.
Another approach involves the synthesis of a D-[5-¹³C]ribose derivative as an intermediate, which can subsequently be converted into the corresponding 2'-deoxynucleosides. nih.gov This particular synthesis utilizes a Wittig reaction to introduce the ¹³C label at the 5-position of a pentose. nih.gov While this example labels the C5 position, similar strategies can be adapted for C1 labeling. The synthesis of C-nucleosides from 2-deoxy-D-ribose has also been described, which involves the reaction of protected 2-deoxy-D-ribose derivatives with lithiated pyridine (B92270) or pyrimidine derivatives. rsc.org
Prebiotic Chemistry Approaches to Deoxyribose Synthesis as Context for Isotopic Studies
The study of the prebiotic synthesis of 2-deoxy-D-ribose provides valuable context for understanding the formation of this crucial biomolecule and can inform strategies for isotopic labeling. whiterose.ac.uk Research into the abiotic origins of 2-deoxy-D-ribose often explores reactions such as the aldol (B89426) reaction between acetaldehyde (B116499) and D-glyceraldehyde. whiterose.ac.uk Understanding these fundamental chemical transformations can offer insights into novel synthetic routes that could be adapted for isotopic labeling.
The challenge in prebiotic synthesis is not just the formation of the sugar but also its stability and reactivity in a complex mixture. acs.org Studies have shown that various minerals can catalyze the formation of RNA components, including ribose. lmu.de Furthermore, photochemical pathways have been proposed for the co-production of purine ribonucleosides and their deoxyribose counterparts under prebiotic conditions. acs.org These abiotic synthesis pathways, while not directly designed for isotopic labeling, highlight the fundamental chemical reactions that can be harnessed and modified for this purpose.
Regioselective Introduction of ¹³C at the C1 Position
The regioselective introduction of a ¹³C label at the C1 position of 2-deoxy-D-ribose is a key challenge in its chemical synthesis. As mentioned, the Kolbe nitrile synthesis is one such method that allows for the specific introduction of a ¹³C-labeled carbon at the C1 position. This involves the reaction of a suitable precursor with a ¹³C-labeled cyanide, followed by hydrolysis to form the carboxylic acid and subsequent reduction to the aldehyde.
Another strategy could involve the use of a protected 2-deoxy-D-ribose derivative where the C1 hydroxyl group is selectively deprotected and then oxidized to an aldehyde. This aldehyde could then be reacted with a ¹³C-labeled Wittig reagent or a similar one-carbon synthon to introduce the isotope, followed by further chemical modifications to regenerate the sugar structure. The choice of protecting groups is crucial to ensure that only the desired position reacts. google.com
Synthesis of 2-Deoxy-D-ribose-1-13C Phosphoramidites for Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is predominantly carried out using the phosphoramidite (B1245037) method on a solid support. nih.govutupub.fi This strategy allows for the stepwise, controlled addition of nucleotide building blocks in the 3' to 5' direction to assemble a desired DNA sequence. utupub.fi To incorporate an isotopic label like 2-deoxy-D-ribose-1-¹³C into an oligonucleotide, it must first be converted into a reactive phosphoramidite synthon.
The process begins with the appropriately protected 1-¹³C-labeled 2-deoxyribonucleoside. Protection strategies are vital to prevent unwanted side reactions at the various functional groups of the nucleoside during synthesis. umich.edu This typically involves:
5'-Hydroxyl Protection: A dimethoxytrityl (DMT) group is commonly used to protect the 5'-hydroxyl group. This acid-labile group is removed at the beginning of each coupling cycle to allow the chain to be extended. umich.edu
Base Protection: The exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are protected with groups such as benzoyl or isobutyryl. acs.org
Once the nucleoside is protected, the key step is the phosphitylation of the 3'-hydroxyl group. This is achieved by reacting the protected nucleoside with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). acs.org This reaction yields the final 5'-O-DMT-N-protected-2'-deoxyribonucleoside-1-¹³C-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.
This stable, labeled phosphoramidite building block can then be used in an automated DNA synthesizer. nih.gov During the coupling step of the synthesis cycle, the phosphoramidite is activated by a weak acid, such as tetrazole, and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. nih.gov High coupling yields are routinely achieved with this method. nih.gov Following the coupling, the newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphotriester.
Table 1: Key Steps and Reagents in Phosphoramidite Synthesis
| Step | Purpose | Common Reagents |
|---|---|---|
| Deblocking | Removal of the 5'-DMT protecting group from the support-bound oligonucleotide. | Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane. umich.edu |
| Coupling | Addition of the next phosphoramidite building block to the growing chain. | ¹³C-labeled Nucleoside Phosphoramidite, Tetrazole (activator). nih.gov |
| Capping | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. | Acetic anhydride, N-methylimidazole. |
| Oxidation | Conversion of the unstable phosphite triester linkage to a stable phosphotriester. | Iodine, water, and pyridine/lutidine. |
Purification and Characterization of Synthesized this compound and its Derivatives
Following synthesis, the oligonucleotide containing the ¹³C label is cleaved from the solid support and all protecting groups are removed, typically with concentrated ammonium (B1175870) hydroxide. umich.edu The resulting crude product is a mixture containing the desired full-length sequence, truncated sequences, and residual chemical impurities. Therefore, rigorous purification and characterization are essential.
Purification: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for purifying synthetic oligonucleotides. Reverse-phase HPLC, which separates molecules based on hydrophobicity, is often used. The full-length product, still containing its 5'-DMT group (in a "trityl-on" purification), is more retentive than the failure sequences (which lack the DMT group) and can be effectively separated. After collection, the DMT group is removed, and the oligonucleotide may be further purified.
Characterization: A combination of analytical techniques is employed to confirm the identity, purity, and correct isotopic labeling of the final product.
Mass Spectrometry (MS): This is a critical tool for confirming the molecular weight of the synthesized oligonucleotide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can verify that the oligonucleotide has the correct mass, which will be one mass unit higher per ¹³C label than the corresponding unlabeled sequence. MS is also used to assess isotopic enrichment. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the site-specific incorporation of the ¹³C label. nih.govingentaconnect.com In a ¹³C NMR spectrum, the signal from the ¹³C-enriched C1' carbon will be significantly enhanced, confirming the label's position. Furthermore, ¹H-¹³C heteronuclear correlation experiments can provide precise information about the local structure and conformation around the labeled site. ingentaconnect.com
Analytical HPLC and Capillary Electrophoresis (CE): These methods are used to assess the purity of the final product. By comparing the retention time or migration time of the synthesized product to a known standard, its purity can be quantified.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Key Findings |
|---|---|---|
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic incorporation. | Detects the expected mass shift due to the ¹³C isotope. acs.org |
| NMR Spectroscopy | Verifies the precise location of the isotopic label and provides structural information. | A strong, distinct signal for the C1' position in the ¹³C spectrum confirms site-specific labeling. ingentaconnect.com |
| HPLC / CE | Assesses the purity of the final oligonucleotide product. | A single, sharp peak indicates a high degree of purity. |
| Gel Electrophoresis | Verifies the length and purity of the oligonucleotide. | The product migrates as a single band corresponding to its expected length. |
The ability to synthesize and purify oligonucleotides with site-specific isotopic labels like 2-deoxy-D-ribose-1-¹³C is invaluable for detailed structural and dynamic studies of DNA, as well as its interactions with proteins and drug molecules. ingentaconnect.com
Advanced Spectroscopic Applications of 2 Deoxy D Ribose 1 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation
The introduction of a ¹³C label at the anomeric carbon (C1') of the deoxyribose sugar is particularly advantageous for NMR studies. It allows for the application of a variety of sophisticated NMR techniques to probe the intricate conformational landscape of nucleic acids.
High-Resolution ¹³C NMR Analysis of Ribose Puckering and Conformational Dynamics in Solution
Studies have shown that in deoxyribonucleosides, the NT1 values (T1 multiplied by the number of attached protons) for C-2' are notably larger than for other carbons, suggesting rapid puckering motion at this position. nih.govoup.com This contrasts with ribose, where the NT1 values are more uniform. nih.govoup.com The analysis of ¹³C chemical shifts, often aided by computational modeling, allows for the characterization of the conformational equilibrium of the sugar ring. researchgate.netacs.orgulpgc.es For instance, the relative populations of different anomers (α- and β-pyranose and furanose) of 2-deoxy-D-ribose in solution have been determined using ¹H and ¹³C NMR spectroscopy. acs.org
| Parameter | Observation | Implication |
| ¹³C Chemical Shifts | Sensitive to the local electronic environment. | Provides information on the sugar pucker conformation (e.g., C2'-endo vs. C3'-endo). |
| J-Couplings (e.g., ¹JCH, ³JHH) | Dependent on the dihedral angles of the sugar ring. | Allows for the quantitative determination of sugar pucker populations. |
| ¹³C T1 Relaxation Times | Reflects the motional freedom of the carbon nucleus. | Reveals the dynamics of sugar puckering on the picosecond to nanosecond timescale. nih.govoup.comnih.gov |
Heteronuclear Multi-Dimensional NMR for Resonance Assignment and Inter-Residue Interactions in DNA/RNA
The study of larger and more complex DNA and RNA structures by NMR is often hampered by severe spectral overlap, particularly in the sugar proton region. ru.nl The site-specific incorporation of ¹³C at the C1' position of 2-deoxy-D-ribose, often in combination with ¹⁵N labeling, is a powerful strategy to overcome this challenge. ingentaconnect.comnih.govresearchgate.net
Heteronuclear multi-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), HMQC (Heteronuclear Multiple Quantum Coherence), and HNCACB, correlate the chemical shifts of protons with their directly attached or neighboring ¹³C and ¹⁵N nuclei. chimia.ch This allows for the dispersion of crowded proton signals into additional dimensions, significantly simplifying the resonance assignment process. oup.comresearchgate.net
Once the resonances are assigned, these multi-dimensional NMR techniques can be used to identify and characterize inter-residue interactions that are crucial for the three-dimensional structure of DNA and its complexes. For example, Nuclear Overhauser Effect (NOE) experiments can detect through-space interactions between protons, providing distance restraints for structure calculations. harvard.edu The use of ¹³C-labeled DNA in conjunction with unlabeled or ¹⁵N-labeled proteins allows for the mapping of binding interfaces and the detailed structural characterization of DNA-protein complexes. nih.govresearchgate.netmarioschubert.ch
| Experiment | Information Gained |
| ¹H-¹³C HSQC/HMQC | Correlation of C1' and H1' resonances, aiding in sequential assignment. |
| HNCACB | Links backbone amide resonances with Cα and Cβ chemical shifts in proteins, useful for studying protein-DNA interactions. |
| Filtered/Edited NOESY | Selectively observes NOEs between protons on the ¹³C-labeled DNA and an unlabeled binding partner. marioschubert.ch |
Solid-State ¹³C NMR Studies of DNA/RNA Containing 2-Deoxy-D-ribose-1-¹³C
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules that are not amenable to solution NMR or X-ray crystallography, such as large protein-DNA complexes, membrane-associated nucleic acids, and amyloid fibrils. frontiersin.orgsigmaaldrich.com The incorporation of ¹³C, including at the 2-deoxy-D-ribose-1-¹³C position, is crucial for obtaining high-resolution structural information from ssNMR experiments. researchgate.netnih.gov
In ssNMR, techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are used to enhance the signal of rare spins like ¹³C and to average out anisotropic interactions that lead to broad lines in solid samples. frontiersin.org ¹³C-¹³C and ¹³C-¹⁵N correlation experiments can provide information about the connectivity and spatial proximity of atoms, which is then used to determine the three-dimensional structure. frontiersin.orgnih.gov The site-specific nature of the ¹³C label can simplify spectra and provide unambiguous distance restraints.
| ssNMR Technique | Application for ¹³C-labeled DNA/RNA |
| Cross-Polarization Magic Angle Spinning (CP-MAS) | Enhances ¹³C signal and provides high-resolution spectra of solid samples. |
| Rotational Echo Double Resonance (REDOR) | Measures heteronuclear dipolar couplings to determine distances between ¹³C and other nuclei (e.g., ¹⁵N, ³¹P). sigmaaldrich.com |
| Proton-Driven Spin Diffusion (PDSD) | Establishes through-space proximities between ¹³C nuclei for structural analysis. |
Relaxation-Based NMR Experiments for Micro- to Millisecond Dynamics
Beyond providing static structural information, NMR spectroscopy can also probe the dynamic processes that are essential for the biological function of DNA. Relaxation-based NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and rotating frame relaxation (R1ρ), are particularly sensitive to conformational exchanges occurring on the microsecond to millisecond timescale. ucl.ac.ukd-nb.info
The introduction of an isolated ¹³C spin at the C1' position of 2-deoxy-D-ribose provides an excellent probe for these experiments. oup.comresearchgate.net These techniques measure the effective transverse relaxation rate (R2,eff) as a function of an applied radiofrequency field. ucl.ac.ukresearchgate.net An increase in R2,eff at specific frequencies is indicative of an underlying exchange process between different conformational states. By analyzing the relaxation dispersion profiles, it is possible to extract kinetic and thermodynamic parameters of these dynamic processes, such as the exchange rate and the populations of the exchanging states. ucl.ac.ukucl.ac.uk These methods have been instrumental in characterizing transient, low-populated "excited states" of DNA that may be important for protein recognition and function. oup.com
| Relaxation Experiment | Timescale Probed | Dynamic Information Obtained |
| ¹³C T1 and T2 Relaxation | Picoseconds to nanoseconds | Overall molecular tumbling and fast internal motions. d-nb.info |
| ¹³C-{¹H} NOE | Picoseconds to nanoseconds | Amplitude of fast internal motions. |
| ¹³C CPMG Relaxation Dispersion | Microseconds to milliseconds | Conformational exchange rates and populations of exchanging states. ucl.ac.uk |
| ¹³C R1ρ Relaxation | Microseconds to milliseconds | Faster conformational exchange processes. ucl.ac.uk |
Mass Spectrometry (MS) for Isotope Tracing and Molecular Structure Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The incorporation of stable isotopes like ¹³C into molecules allows for their use as tracers in metabolic studies and provides a means to differentiate and quantify molecules in complex mixtures.
Quantitative Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes in a sample with very high precision. researchgate.netnih.gov When a sample containing 2-deoxy-D-ribose-1-¹³C is analyzed by combustion-IRMS (C-IRMS), it is first combusted to CO₂, and the instrument then measures the ratio of ¹³CO₂ to ¹²CO₂. researchgate.net This allows for the precise determination of the ¹³C enrichment in the original molecule.
IRMS is a powerful tool for stable isotope tracer studies, where ¹³C-labeled compounds are introduced into a biological system to trace their metabolic fate. frontiersin.orgmdpi.comfrontiersin.org By measuring the ¹³C enrichment in various metabolites over time, it is possible to quantify metabolic fluxes and understand how different metabolic pathways are utilized under various physiological or pathological conditions. mdpi.comfrontiersin.orgcdnsciencepub.com For example, 2-deoxy-D-ribose-1-¹³C could be used to trace the pathways of nucleotide synthesis and degradation.
| Analytical Platform | Principle | Application in ¹³C Tracer Studies |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before ionization and mass analysis. | Measures ¹³C incorporation into various metabolites in a complex mixture. mdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile compounds before ionization and mass analysis. | Widely used for metabolomics to track the fate of ¹³C-labeled precursors. researchgate.netmdpi.com |
| Isotope Ratio Mass Spectrometry (IRMS) | High-precision measurement of isotope ratios in bulk samples or after chromatographic separation. oiv.int | Quantifies the overall ¹³C enrichment in a sample or specific compound. researchgate.netnih.gov |
Stable Isotope Resolved Metabolomics (SIRM) Utilizing 2-Deoxy-D-ribose-1-13C
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace metabolic pathways by introducing a non-radioactive, stable isotope-labeled precursor into a biological system. nih.gov The use of 2-deoxy-D-ribose-1-¹³C as a tracer allows for the precise tracking of the deoxyribose moiety, a fundamental component of DNA. When cells are supplied with 2-deoxy-D-ribose-1-¹³C, it can be taken up and incorporated into nucleotide synthesis, particularly through the nucleoside salvage pathway. This pathway reclaims bases and nucleosides formed during the degradation of DNA and RNA.
The core of the SIRM approach involves using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to follow the journey of the ¹³C atom from the precursor to various downstream metabolites. researchgate.net The single ¹³C label at the anomeric carbon (C-1) of the deoxyribose molecule results in a +1 Dalton mass increase in any metabolite that incorporates it. nih.gov This allows mass spectrometry to distinguish labeled molecules from their unlabeled (¹²C) counterparts.
Research using SIRM with various ¹³C-labeled precursors, such as [U-¹³C]glucose, has demonstrated the ability to map out complex metabolic networks, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). frontiersin.org Applying this principle to 2-deoxy-D-ribose-1-¹³C provides a focused lens on DNA synthesis and repair. By measuring the rate and extent of ¹³C incorporation into deoxyribonucleosides and, subsequently, DNA, researchers can quantify the activity of the salvage pathway. This is particularly valuable in fields like cancer research, where metabolic reprogramming is a key feature and understanding nucleotide metabolism is crucial. researchgate.net
The data below illustrates the expected mass shifts in key metabolites of the nucleotide salvage pathway following the introduction of 2-deoxy-D-ribose-1-¹³C.
| Metabolite | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) | Pathway Relevance |
|---|---|---|---|---|
| 2-deoxy-D-ribose-1-phosphate | 214.0242 | 215.0276 | +1.0034 | Intermediate in the nucleoside salvage pathway |
| Deoxyadenosine (B7792050) | 251.1015 | 252.1049 | +1.0034 | Incorporation into DNA precursor |
| Deoxyguanosine | 267.0964 | 268.0998 | +1.0034 | Incorporation into DNA precursor |
| Deoxythymidine | 242.0954 | 243.0988 | +1.0034 | Incorporation into DNA precursor |
Fragmentation Analysis and Isotopic Labeling Patterns in Biomolecules
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is essential for identifying metabolites and elucidating their structures through fragmentation analysis. scispace.com When biomolecules that have incorporated 2-deoxy-D-ribose-1-¹³C are analyzed, the fragmentation patterns provide definitive evidence of the label's presence and location. A common and diagnostic fragmentation event for nucleosides is the cleavage of the N-glycosidic bond that links the nucleobase to the sugar moiety. researchgate.net
Following this cleavage in a deoxyribonucleoside incorporating the ¹³C label from 2-deoxy-D-ribose-1-¹³C, the resulting fragments would be the nucleobase and the labeled deoxyribose sugar. The key observation is that the +1 mass shift will be exclusively associated with the sugar fragment, while the nucleobase fragment will retain its natural isotopic mass. This specific labeling pattern confirms that the deoxyribose unit was incorporated directly via the salvage pathway. nih.gov This contrasts with de novo nucleotide synthesis, where precursors from other pathways (like the pentose phosphate pathway fed by labeled glucose) might lead to different labeling patterns on the ribose ring. nih.gov
The analysis of these isotopic patterns is crucial for distinguishing between different metabolic routes. nih.gov The term "mass isotopologue distribution" (MID) describes the relative abundance of molecules with different numbers of isotopic labels. nih.gov In this case, the analysis is simplified as we are tracking a single label, but the principle remains vital for confirming the metabolic fate of the tracer. Studies on the fragmentation of unlabeled 2-deoxy-D-ribose have shown it to be a fragile molecule, prone to disintegration, which underscores the importance of precise fragmentation analysis to track its remnants within larger structures. nih.gov
The following table details the expected fragmentation of deoxyadenosine after incorporating a ¹³C label at the C-1 position of the deoxyribose.
| Parent Ion | Fragmentation Process | Key Fragment | Expected m/z (Unlabeled) | Expected m/z (Labeled with this compound) | Interpretation |
|---|---|---|---|---|---|
| Deoxyadenosine | Glycosidic Bond Cleavage | Adenine (Base) | 136.0618 | 136.0618 | No label incorporation into the base confirms salvage pathway activity. |
| Deoxyadenosine | Glycosidic Bond Cleavage | Deoxyribose (Sugar) | 117.0546 | 118.0580 | The +1 mass shift is localized to the sugar moiety, confirming the tracer's origin. |
Integration of NMR and MS Data for Comprehensive Structural and Metabolic Profiling
For a complete and robust understanding of metabolic processes, integrating data from both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is often indispensable. mdpi.com These two techniques provide complementary information: MS offers superior sensitivity for detecting and quantifying low-abundance metabolites, while NMR provides detailed structural information, including the precise intramolecular position of isotopic labels, without the need for fragmentation. researchgate.netnih.gov
When studying the metabolism of 2-deoxy-D-ribose-1-¹³C, MS can efficiently track the incorporation of the ¹³C label into a wide array of downstream metabolites, providing a quantitative overview of the salvage pathway's flux. nih.gov It can generate mass distribution vectors that show the proportion of labeled versus unlabeled molecules. nih.gov
However, MS alone may not be able to distinguish between different positional isomers (isotopomers). nih.gov This is where NMR becomes critical. ¹³C-NMR spectroscopy can directly detect the ¹³C nucleus, and its chemical shift provides an unambiguous identification of the labeled carbon's position. nih.gov In this case, an NMR spectrum would confirm that the label resides specifically at the C-1 position of the deoxyribose ring in metabolites like deoxyribonucleosides. diva-portal.org This confirmation is vital to exclude the possibility of metabolic scrambling, where the ¹³C atom might be transferred to other positions or molecules through interconnected metabolic pathways. nih.gov
The integration of these datasets, sometimes referred to as a "multi-block" or "data fusion" approach, leverages the strengths of each platform to build a more complete and accurate model of metabolic activity. mdpi.comnih.gov MS provides the quantitative data on labeling extent, while NMR validates the structural integrity and position of the isotopic tracer, ensuring a correct interpretation of the metabolic pathways at play. nih.govmdpi.com
The table below summarizes the complementary roles of NMR and MS in a SIRM study using 2-deoxy-D-ribose-1-¹³C.
| Analytical Technique | Strengths | Information Provided | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | High sensitivity, high throughput, ability to analyze complex mixtures. mdpi.com | Detects and quantifies the incorporation of the ¹³C label (isotopologues), enabling flux analysis. nih.govnih.gov | Destructive technique; positional information (isotopomer analysis) often requires fragmentation and can be ambiguous. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Non-destructive, provides unambiguous structural information, precisely determines the position of the isotopic label. researchgate.netmdpi.com | Confirms the ¹³C label is at the C-1 position of the deoxyribose ring, validating the tracer's metabolic route. nih.gov | Lower sensitivity compared to MS, requires higher sample concentrations. mdpi.comnih.gov |
Applications in Metabolic Flux Analysis Mfa
Principles of 13C-Metabolic Flux Analysis in Biological Systems
Metabolic Flux Analysis (MFA) is a cornerstone for quantitatively understanding the intricate network of biochemical reactions within living cells. researchgate.netbenthamdirect.com The fundamental principle of 13C-MFA involves the introduction of a substrate labeled with the stable isotope carbon-13 (13C) into a biological system. researchgate.netbenthamdirect.com As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolic products, researchers can deduce the active metabolic pathways and quantify the rates (fluxes) of the reactions involved. researchgate.netbenthamdirect.com
The core of 13C-MFA relies on three key components:
Isotopic Labeling: A defined medium containing a 13C-labeled substrate is supplied to the cells, which are cultured until they reach a metabolic and isotopic steady state. benthamdirect.commdpi.com
Analytical Measurement: The labeling patterns of intracellular metabolites are precisely measured using advanced analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. benthamdirect.comfrontiersin.org
Mathematical Modeling: Computational models are employed to process the experimental data, relating the measured isotope distributions to the intracellular metabolic fluxes. researchgate.netbenthamdirect.com
This powerful methodology allows for the elucidation of complex metabolic networks, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. d-nb.info It has proven invaluable in diverse fields, from identifying metabolic rewiring in cancer cells to guiding metabolic engineering efforts for the production of valuable biochemicals. researchgate.netmdpi.com
Precursor-Product Relationships and Isotope Dilution Modeling Using 13C-Labeled Deoxyribose Moieties
The use of 13C-labeled deoxyribose moieties, such as 2-deoxy-D-ribose-1-13C, is central to understanding precursor-product relationships in metabolic pathways. researchgate.net When this labeled precursor is introduced into a system, its incorporation into newly synthesized molecules, particularly DNA, can be tracked. The distribution of the 13C label in the product molecules is directly related to the enrichment of the precursor pool. researchgate.net
Isotope dilution modeling is a key aspect of this analysis. The enrichment of the 13C label in the final product is often lower than that of the initial labeled precursor due to dilution from pre-existing, unlabeled pools of the same molecule within the cell. frontiersin.org By quantifying this dilution, researchers can calculate the rate of de novo synthesis of the product. researchgate.net For instance, the enrichment of a labeled deoxyribonucleoside in DNA compared to the enrichment of the extracellular glucose (the ultimate source of the deoxyribose) reveals the fraction of newly synthesized DNA. pnas.org This approach provides a quantitative measure of the contribution of a specific precursor to the synthesis of a product, offering insights into the dynamics of metabolic pathways. researchgate.net
Tracing De Novo Nucleotide Synthesis Pathways
The de novo synthesis of nucleotides is a fundamental process for all living cells, providing the building blocks for DNA and RNA. nih.govresearchgate.net Tracing this pathway is crucial for understanding cell proliferation and metabolism. The use of 13C-labeled precursors, including labeled forms of ribose and deoxyribose derived from glucose, allows for the detailed mapping of these synthesis routes. nih.govresearchgate.net
When cells are supplied with a 13C-labeled substrate like [U-13C]glucose, the carbon atoms are incorporated into the ribose-5-phosphate (B1218738) generated through the pentose phosphate pathway (PPP). nih.gov This labeled ribose-5-phosphate is then converted to 5-phosphoribose-1-pyrophosphate (PRPP), a key activated form of ribose used in the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov By analyzing the labeling patterns of the ribose or deoxyribose moieties within the resulting nucleotides and nucleosides, researchers can follow the flow of carbon from the initial substrate through the de novo synthesis pathway. pnas.orgresearchgate.net This technique has been instrumental in demonstrating the activity of the de novo pathway in various cell types and conditions, even in the presence of alternative salvage pathways. pnas.orgbiorxiv.org
Quantification of DNA Synthesis Rates via Deoxyribose Labeling
A significant application of labeled deoxyribose is the direct measurement of DNA synthesis rates, which serves as a proxy for cell proliferation. nih.govresearchgate.net By introducing a stable isotope-labeled precursor that gets incorporated into the deoxyribose moiety of DNA, the rate of new DNA formation can be quantified. nih.govresearchgate.net
One established method involves administering a labeled precursor, such as deuterated water (2H2O) or a 13C-labeled glucose, which leads to the labeling of purine deoxyribonucleotides through the de novo synthesis pathway. pnas.orgnih.gov The labeled deoxyribose is then incorporated into the DNA of dividing cells. By isolating genomic DNA and measuring the isotopic enrichment of a specific deoxyribonucleoside (like deoxyadenosine), the fraction of newly synthesized DNA can be determined using the precursor-product principle. pnas.orgphysiology.org This approach offers several advantages over traditional methods that rely on radioactive isotopes or potentially toxic analogues, as it uses safe, stable isotopes and labels DNA through a central metabolic pathway. pnas.orgnih.gov This technique has been successfully applied to measure cell proliferation in a variety of tissues and cell types, both in vitro and in vivo. pnas.orgnih.gov
A study on HepG2 cells utilized [1, 2-13C2]-glucose to track its incorporation into DNA. The findings revealed that after three days, corresponding to the first cell duplication, 80.13% of the observed label enrichment was due to DNA replication, while the remaining 19.87% was attributed to DNA repair processes. researchgate.net
Compartment-Specific 13C MFA with Deoxyribose Precursors
Metabolic processes in eukaryotic cells are often compartmentalized within different organelles, such as the cytosol and mitochondria. d-nb.info This subcellular organization adds a layer of complexity to metabolic flux analysis. Compartment-specific MFA aims to resolve the metabolic activities within these distinct locations. nsf.gov
While direct analysis of deoxyribose precursors for compartment-specific MFA is less common, the principles of this approach are relevant. Metabolites can exist in different pools within the cell, and these pools may not be in rapid exchange. nsf.gov For example, a metabolite might be present in both the cytosol and mitochondria with different labeling patterns. d-nb.info To accurately determine fluxes, the metabolic model must account for this compartmentalization, treating the same metabolite in different locations as distinct entities connected by transport reactions. d-nb.info
Measuring the isotopic enrichment of metabolites isolated from specific subcellular fractions can provide the necessary data to resolve compartmentalized fluxes. mdpi.com For instance, analyzing the labeling of precursors to DNA synthesis within the nucleus, where DNA replication occurs, could provide more precise information about the fluxes leading to nucleotide production in that specific compartment.
Advanced Computational Models and Software for 13C-MFA Data Interpretation
The interpretation of data from 13C-MFA experiments is heavily reliant on sophisticated computational models and specialized software. mdpi.comoup.com These tools are essential for translating the complex patterns of isotope labeling into quantitative metabolic flux maps. frontiersin.org
The process typically involves several steps:
Model Definition: A metabolic network model is constructed, which includes all the relevant biochemical reactions and their corresponding atom transitions. d-nb.info
Data Input: Experimental data, including isotopic labeling measurements and external rate measurements (e.g., glucose uptake and lactate (B86563) secretion), are fed into the software. d-nb.info
Flux Calculation: The software uses algorithms to calculate the metabolic fluxes throughout the network that best fit the experimental data. mdpi.com
Statistical Analysis: Confidence intervals for the estimated fluxes are determined, and the goodness-of-fit of the model is statistically evaluated. d-nb.info
Several software packages have been developed to facilitate these complex calculations, each with its own set of features and algorithms. Some of the well-known software for 13C-MFA includes:
| Software | Key Features |
| 13CFLUX2 | High-performance suite for designing and evaluating carbon labeling experiments, supporting multicore CPUs and compute clusters. oup.com |
| INCA | Can perform both classical (steady-state) and isotopic non-stationary 13C-MFA calculations. mdpi.comd-nb.info |
| OpenFLUX2 | Software for modeling and analyzing single and parallel labeling experiments. mdpi.com |
| Metran | A software tool for metabolic flux analysis. mdpi.com |
| FiatFLUX | Software for metabolic flux analysis from 13C-glucose experiments. mdpi.com |
| Omix | A visualization software with numerous plug-ins that provides a graphical framework for all aspects of 13C-MFA, including model building and data analysis. oup.com |
These advanced computational tools have significantly reduced the computational burden of 13C-MFA and have made this powerful technique more accessible to the broader scientific community. mdpi.com
Investigation of Biochemical Mechanisms and Pathways Utilizing 2 Deoxy D Ribose 1 13c As a Tracer
Studies of DNA Repair Mechanisms and Turnover
The integrity of DNA is constantly challenged by endogenous and exogenous agents, necessitating robust repair mechanisms. The base excision repair (BER) pathway is a primary defense against oxidative DNA damage and is crucial for maintaining genome stability. nih.gov This intricate process involves multiple enzymes that recognize and remove damaged bases, followed by the insertion of the correct nucleotide. sigmaaldrich.com
Isotopically labeled precursors, such as derivatives of 2-deoxy-D-ribose, are invaluable for studying the dynamics of DNA turnover and repair. While direct studies specifying the use of 2-deoxy-D-ribose-1-13C in DNA repair are not prevalent in the searched literature, the principle of using labeled nucleosides to track DNA synthesis and repair is well-established. For instance, labeled nucleoside derivatives can be integrated into DNA, allowing for the quantification of nucleotide turnover. This approach enables researchers to monitor the rates of DNA damage and subsequent repair, providing a dynamic view of these critical cellular processes. The cell employs several DNA repair pathways, including mismatch repair, nucleotide excision repair, and homologous recombination, to correct various types of DNA damage. nih.gov
The study of DNA damage and repair is essential, as these processes are implicated in mutagenesis and the development of cancer. sigmaaldrich.com Cellular responses to DNA damage can range from repair to senescence (irreversible dormancy) or apoptosis (programmed cell death) if the damage is too extensive to be repaired. sigmaaldrich.com
Elucidation of Deoxyribonucleotide Metabolism and Salvage Pathways
Deoxyribonucleotides, the building blocks of DNA, are synthesized through two main routes: the de novo pathway and salvage pathways. The de novo pathway synthesizes nucleotides from simpler precursor molecules, while salvage pathways recycle pre-existing bases and nucleosides. nih.gov 2-deoxy-D-ribose and its phosphorylated forms are central to these pathways. ribogrow.com
The salvage of purine (B94841) and pyrimidine (B1678525) bases is a key aspect of nucleotide metabolism. nih.govhmdb.ca Enzymes like thymidine (B127349) phosphorylase and purine nucleoside phosphorylase release the deoxyribose moiety from deoxyribonucleosides, producing deoxyribose-1-phosphate. asm.org This can then be converted to deoxyribose-5-phosphate and enter central carbon metabolism. asm.org Understanding these pathways is crucial, as they are linked to various metabolic and disease states. pnas.org
Mechanistic Studies of Oxidative Stress and Glycation Processes Involving Deoxyribose
While not directly involving the labeled compound, studies using unlabeled 2-deoxy-D-ribose provide a foundational understanding of the mechanisms of oxidative stress and glycation, which can be further investigated with isotopic tracers.
Oxidative Stress: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.net The deoxyribose moiety in DNA is a significant target of oxidative damage. mdpi.com Hydroxyl radicals, for instance, can abstract hydrogen atoms from the deoxyribose sugar, initiating a cascade of reactions that can lead to strand breaks and other complex DNA lesions. researchgate.netresearchgate.net The Fenton and Haber-Weiss reactions are key chemical processes that generate these damaging hydroxyl radicals. researchgate.net The resulting damage to the sugar-phosphate backbone of DNA can have severe consequences for cellular function. mdpi.com
Glycation Processes: Glycation is a non-enzymatic reaction between a reducing sugar, like 2-deoxy-D-ribose, and the free amino groups of proteins, lipids, or DNA. researchgate.netoup.com This process begins with the formation of a Schiff base, which can undergo further reactions to form advanced glycation end products (AGEs). researchgate.netcaldic.com 2-Deoxy-D-ribose has a high reducing capacity and has been shown to induce the formation of AGEs. nih.gove-dmj.org The accumulation of AGEs is implicated in various cellular dysfunctions. oup.comcaldic.com Mechanistic studies have shown that both oxidative stress and protein glycation are important processes in the damage induced by 2-deoxy-D-ribose in certain cell types. nih.gov
Role of this compound in Investigating Biosynthetic Routes to Complex Biomolecules
The use of isotopically labeled precursors is fundamental to tracing the biosynthetic pathways of complex biomolecules. While direct evidence for the use of this compound in tracing the synthesis of specific complex biomolecules is not detailed in the provided search results, the principle is well-established. For example, understanding the prebiotic origins of 2-deoxy-D-ribose itself is an area of active research, with studies exploring its formation from simpler interstellar building blocks. rsc.orgrsc.org
The metabolism of 2-deoxy-D-ribose can lead to its incorporation into various metabolic intermediates. In some bacteria, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified, leading to the formation of acetyl-CoA and glyceryl-CoA. nih.govasm.org These intermediates can then be utilized in a wide range of biosynthetic processes. By using this compound, researchers could potentially follow the labeled carbon as it is incorporated into fatty acids, amino acids, and other essential biomolecules, thereby elucidating the metabolic connections between deoxyribose metabolism and other biosynthetic routes.
Probing Substrate Specificity and Enzyme Kinetics in Deoxyribose-Related Enzymes (e.g., DERA)
2-Deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) is a key enzyme in deoxyribose metabolism, catalyzing the reversible aldol (B89426) reaction between acetaldehyde (B116499) and glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate. nih.govcreative-enzymes.com DERA is unique among aldolases as it can utilize two aldehydes as substrates. asm.org
Studies of DERA have revealed its promiscuous substrate specificity, accepting a variety of aldehyde substrates. nih.gov Kinetic studies of wild-type DERA from different organisms have been performed using 2-deoxy-D-ribose-5-phosphate (DR5P) and 2-deoxy-D-ribose (DR) as substrates. nih.gov The use of isotopically labeled substrates like this compound would allow for more detailed mechanistic studies, such as determining kinetic isotope effects, which can provide insights into the rate-limiting steps of the enzymatic reaction.
Protein engineering studies have been conducted to alter the substrate specificity and improve the catalytic efficiency of DERA for applications in biocatalysis. nih.govnih.gov These studies often involve creating variants of the enzyme and assessing their activity on different substrates. The use of labeled substrates in these assays could provide a more sensitive and direct measure of enzyme activity.
Interactive Table of DERA Kinetic Data
The following table summarizes reported kinetic data for the retro-aldol reaction catalyzed by wild-type DERA from various organisms.
| Organism | Substrate | Km [mM] | kcat [1/s] | kcat/Km [1/(s·mM)] |
| E. coli | DR5P | 0.64 | 68 | 106 |
| E. coli | DR5P | 0.29 | 40 | 135 |
| E. coli | DR5P | 0.29 | 33 | 115 |
| R. erythropolis | DR5P | 4.84 | 18 | 4 |
| B. halodurans | DR5P | 0.22 | 13 | 60 |
| P. atrosepticum | DR5P | 0.22 | 8.5 | 39 |
| E. coli | DR | 57 | 0.1 | 0.002 |
| E. coli | DR | 54 | 0.2 | 0.004 |
| R. erythropolis | DR | 418 | 1.2 | 0.003 |
| Data sourced from Kullartz and Pietruszka (2012), DeSantis et al. (2003), Heine (2001), Bisterfeld et al. (2016), Kim et al. (2020), and Haridas et al. (2020) as cited in nih.gov. |
Future Directions and Emerging Research Avenues
Development of Novel Labeling Strategies for Complex Oligonucleotides
The synthesis of complex oligonucleotides with site-specific isotopic labels, such as 2-deoxy-D-ribose-1-13C, is a rapidly advancing field. oup.com Current methods often rely on enzymatic incorporation of labeled (deoxy)ribonucleotides, a technique established in the mid-1990s with limited progress since. oup.com However, the development of novel chemo-enzymatic approaches and the availability of 13C/15N/2H-labeled RNA phosphoramidite (B1245037) building blocks are expanding the possibilities for creating intricately labeled DNA and RNA molecules. oup.com These advancements will be particularly beneficial for studying RNA modifications and the dynamics of large RNA molecules. oup.com
A significant challenge in the NMR study of large RNA molecules is extensive spectral overlap. researchgate.net Strategic 13C labeling, combined with filter/edit type NOESY experiments, offers a novel strategy to significantly reduce spectral complexity. nih.gov This approach has been successfully demonstrated for the rapid assignment of non-exchangeable proton and carbon resonances in model RNA systems. nih.gov Future strategies will likely focus on combining different labeled precursors to create specific labeling patterns that highlight particular regions or interactions within a complex oligonucleotide. For instance, using a combination of selectively 13C-labeled NTPs in in vitro transcription can generate RNA with specific isotopic patterns, facilitating structural and functional studies. researchgate.net
The table below summarizes some of the emerging labeling strategies and their potential applications.
| Labeling Strategy | Description | Potential Application |
| Chemo-enzymatic Synthesis | Combines chemical synthesis of labeled precursors with enzymatic polymerization. oup.com | Generation of specifically labeled RNA and DNA for dynamic NMR studies. oup.com |
| Asymmetric 13C-labeling with Isotopic Filtering | Utilizes strategically placed 13C labels and specialized NMR experiments to simplify complex spectra. nih.gov | Rapid resonance assignment of large RNA molecules and their complexes. nih.gov |
| Site-specific labeling via phosphoramidites | Chemical synthesis of DNA with 13C labels at specific atomic positions within the nucleobase or sugar. oup.com | Facilitating resonance assignment and studying micro- to millisecond dynamics in DNA structures like G-quadruplexes and Holliday junctions. oup.com |
| Segmental Isotope Labeling | Involves the enzymatic ligation of labeled and unlabeled oligonucleotide fragments. ru.nl | Study of large RNA-protein complexes where only a specific domain is labeled. |
Advanced NMR and MS Techniques for Enhanced Resolution and Sensitivity
The analysis of this compound labeled oligonucleotides is heavily reliant on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Continuous advancements in these techniques are pushing the boundaries of what can be observed at the molecular level.
In NMR, the development of high-resolution techniques is crucial for overcoming spectral overlap, especially in large RNA molecules. researchgate.net Methods combining TROSY-type experiments with multiple-band-selective homonuclear 13C decoupling can provide significantly enhanced resolution. researchgate.net Furthermore, the use of selectively labeled nucleotides can lead to less crowded spectra and more accurate relaxation rate measurements, which are vital for studying molecular dynamics. researchgate.netnih.gov For larger RNAs, a 2H-enhanced, 1H–15N correlation approach has been shown to reduce transverse relaxation rates, enabling the study of much larger molecules than previously possible. acs.org
Mass spectrometry techniques are also evolving to provide more detailed information about labeled oligonucleotides. High-resolution mass spectrometry (HRMS) is essential for accurately determining the mass of oligonucleotides and their isotopic distribution. acs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for analyzing complex mixtures of oligonucleotides, including those with modifications. lcms.cz Emerging methods in LC-MS, coupled with advanced nuclease digestion and specialized columns, are improving the characterization of large and complex mRNA therapeutics. chromatographyonline.com
The following table highlights some advanced analytical techniques and their benefits for studying 13C-labeled oligonucleotides.
| Analytical Technique | Advancement | Benefit for 13C-labeled Oligonucleotide Analysis |
| NMR Spectroscopy | High-resolution methods (e.g., TROSY with 13C decoupling) researchgate.net | Enhanced spectral resolution for large RNA molecules. researchgate.net |
| 2H-enhanced, 1H–15N correlation acs.org | Reduced relaxation rates, enabling the study of larger RNA molecules. acs.org | |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) acs.org | Accurate determination of mass and isotopic distribution. acs.org |
| Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) lcms.czchromatographyonline.com | Improved characterization of complex oligonucleotide mixtures and large mRNA molecules. lcms.czchromatographyonline.com |
Integration of 13C-MFA with Other Omics Technologies (e.g., Proteomics, Transcriptomics)
Metabolic Flux Analysis (MFA) using 13C-labeled substrates, such as this compound, provides a quantitative measure of the rates of metabolic reactions. frontiersin.org Integrating this "fluxome" data with other "omics" technologies like proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts) can provide a more holistic understanding of cellular function. numberanalytics.com
While transcriptomics and proteomics offer insights into the potential for metabolic flux by measuring gene expression and protein abundance, 13C-MFA provides a direct measurement of the actual metabolic activity. oup.com The integration of these datasets can reveal how changes in gene expression and protein levels translate into functional changes in metabolic pathways. biorxiv.org For example, integrating relative gene expression data from transcriptomics with Flux Balance Analysis (FBA) has been shown to dramatically improve the accuracy of metabolic flux predictions in plants. biorxiv.org
This multi-omics approach is crucial for understanding complex biological systems and for applications in metabolic engineering and systems biology. sci-hub.senih.gov By combining these different layers of biological information, researchers can build more comprehensive and predictive models of cellular metabolism. biorxiv.orgsci-hub.se
Applications of this compound in Systems Biology Modeling
Systems biology aims to understand the complex interactions within biological systems through computational and mathematical modeling. nsf.gov The data derived from tracing experiments with this compound is invaluable for constructing and validating these models. plos.org
Specifically, 13C-Metabolic Flux Analysis (13C-MFA) uses the labeling patterns in metabolites to calculate the intracellular fluxes. plos.org This information provides strong constraints for genome-scale metabolic models, moving beyond assumptions of evolutionary optimization, such as maximizing growth rate. plos.org This leads to more robust and accurate predictions of metabolic behavior. plos.org
The integration of 13C labeling data allows for the development of sophisticated models that can simulate the flow of metabolites through complex metabolic networks. nih.govnih.gov These models are essential for understanding how cells respond to genetic or environmental perturbations and for identifying key targets for metabolic engineering. The development of standardized modeling languages, such as FluxML, further facilitates the exchange and reuse of these complex models. frontiersin.org
Exploration of Non-Canonical Biological Roles and Interactions via Isotopic Tracing
While 2-deoxy-D-ribose is primarily known as a structural component of DNA, isotopic tracing with this compound can help uncover non-canonical roles and interactions of this sugar and its derivatives. For instance, 2-deoxy-D-ribose has been reported to have pro-angiogenic properties, stimulating the formation of new blood vessels. nih.govmdpi.com Isotopic tracing could be used to follow the metabolic fate of 2-deoxy-D-ribose in endothelial cells to elucidate the mechanisms behind this effect.
Furthermore, untargeted metabolomics studies using 13C-labeling have revealed the existence of non-canonical metabolic pathways and unanticipated metabolites in various organisms. nih.gov In the malaria parasite Plasmodium falciparum, for example, 13C-labeling uncovered previously uncharacterized enzymes and metabolic repair pathways. nih.gov Applying similar approaches with this compound could identify novel metabolic pathways or signaling roles for this deoxy-sugar, expanding our understanding of its biological significance beyond its role in DNA.
The study of RNA modifications is another area where isotopic labeling is crucial. The 2'-hydroxyl group of the ribose in RNA can be methylated, which significantly alters its chemical properties and stability. mdpi.com While 2-deoxy-D-ribose lacks this 2'-hydroxyl, the principles of using isotopic labels to study modifications can be applied to investigate other potential modifications or interactions involving the deoxyribose moiety in DNA.
Ethical and Economic Considerations in 13c Labeled Compound Research
Cost-Benefit Analysis of Isotopic Labeling in Large-Scale Experiments
The decision to employ ¹³C-labeled compounds like 2-deoxy-D-ribose-1-¹³C in large-scale experiments necessitates a thorough cost-benefit analysis. The financial investment in isotopically labeled precursors is substantial, often becoming a primary budgetary constraint. silantes.com The natural abundance of ¹³C is only about 1.1%, making its enrichment a complex and cost-intensive process. silantes.comfrontiersin.org This high cost is a significant factor, especially for large-scale studies in fields like metabolomics or proteomics, which may require considerable quantities of labeled material to achieve detectable signals and meaningful results. nih.gov
Despite the expense, the benefits are often compelling. Isotope labeling allows for the precise tracing of molecules through intricate biological pathways, providing quantitative data on metabolic fluxes that are unattainable with other methods. nih.govsilantes.com Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy rely on the mass difference imparted by the ¹³C isotope to distinguish the tracer molecule from its unlabeled, endogenous counterparts. nih.govckisotopes.com This enables researchers to move beyond static snapshots of metabolite concentrations to a dynamic understanding of pathway activity. bitesizebio.com For instance, using ¹³C-labeled substrates can reveal which carbon sources are used for specific processes, like protein modifications, or how metabolic pathways are altered in disease states. bitesizebio.com The high resolution and accuracy of data from isotope-dilution mass spectrometry, for example, make stable isotopes ideal internal standards for quantification. ckisotopes.com Therefore, while the initial financial outlay for compounds such as 2-deoxy-D-ribose-1-¹³C is high, the unparalleled quality and depth of the resulting biological insights can justify the cost, providing a robust foundation for significant scientific advancements. uchicago.edu
Table 1: Cost-Benefit Analysis of ¹³C Isotopic Labeling
| Factor | Costs | Benefits |
|---|---|---|
| Financial | High price of ¹³C-labeled precursors due to low natural abundance and complex enrichment processes. silantes.comfrontiersin.org | Provides high-quality, quantitative data on metabolic fluxes. nih.gov |
| Experimental | Requires specialized and sensitive detection equipment (e.g., Mass Spectrometry, NMR). nih.gov | Enables precise tracing of molecules and elucidation of complex biological pathways. silantes.combitesizebio.com |
| Data Quality | Potential for isotopic effects to alter metabolic behavior, requiring careful experimental design. frontiersin.org | Allows for dynamic analysis of metabolic systems, unlike static metabolomics. bitesizebio.com |
| Scope | Can be prohibitively expensive for very large-scale or long-term studies. nih.gov | Facilitates fundamental biological discoveries in metabolism, disease, and drug development. uchicago.edu |
Advancements in Economical Synthesis and Production of ¹³C-Labeled Precursors
The high cost of ¹³C-labeled compounds has spurred significant research into more economical synthesis and production methods. Historically, the chemical synthesis of specifically labeled molecules was complex and expensive. However, recent advancements are making these essential research tools more accessible. One major area of progress is the use of inexpensive and readily available ¹³C sources, such as ¹³C-labeled carbon dioxide ([¹³C]CO₂), as the primary building block. rsc.org
Several innovative strategies are being employed to lower production costs:
Biosynthetic Production: Utilizing microorganisms like E. coli or the yeast Pichia pastoris to produce labeled biomass or specific compounds is a cost-effective approach. nih.govrsc.org These organisms can be grown on media where the sole carbon source is an inexpensive ¹³C-labeled substrate, such as [U-¹³C]-glucose, to generate a wide range of ¹³C-labeled lipids, amino acids, and other biomolecules. rsc.org Engineered photobioreactors have been developed for the commercial-scale production of ¹³C-labeled microalgae, achieving high assimilation rates of the isotopic label. nih.gov
Chemo-Enzymatic Synthesis: This hybrid approach combines the precision of chemical synthesis with the efficiency of biological catalysts. For example, a ¹³C-labeled precursor can be synthesized chemically and then modified by enzymes to create a library of more complex labeled molecules, such as N-glycans. acs.org This method can be more direct and scalable than purely chemical routes for certain compounds.
Cell-Free Protein Synthesis (CFPS): Novel cell-free systems can harness the metabolic enzymes from cells like E. coli to produce proteins with selectively labeled amino acids from inexpensive ¹³C-labeled precursors like 3-¹³C-pyruvate. copernicus.org This approach is efficient, scalable, and avoids issues of isotope scrambling that can occur in live cells. copernicus.org
Optimized Chemical Synthesis: Researchers continue to develop more efficient chemical pathways. For example, new methods for synthesizing labeled phenols rely on a formal [5 + 1] cyclization using an economical source of carbon-13, such as potassium carbonate. uchicago.edu
These advancements are crucial for expanding the use of compounds like 2-deoxy-D-ribose-1-¹³C in research by making them more affordable.
Table 2: Strategies for Economical Production of ¹³C-Labeled Precursors
| Production Strategy | Description | Example Application |
|---|---|---|
| Biosynthesis in Microorganisms | Genetically engineered or wild-type microbes are cultured with a simple ¹³C-labeled carbon source (e.g., ¹³C-glucose) to produce complex labeled biomolecules. nih.gov | Production of ¹³C-labeled amino acids, lipids, and biomass from E. coli and P. pastoris. rsc.org |
| Chemo-Enzymatic Synthesis | A combination of chemical synthesis to create a labeled core structure, followed by enzymatic reactions to generate a variety of complex molecules. acs.org | Synthesis of ¹³C-labeled complex N-glycans for use as internal standards in mass spectrometry. acs.org |
| Cell-Free Synthesis | Utilizes cellular machinery in a test tube to synthesize labeled proteins from inexpensive ¹³C precursors, offering high efficiency and control. copernicus.org | Production of proteins with selectively ¹³C-labeled methyl groups from 3-¹³C-pyruvate. copernicus.org |
| Optimized Chemical Pathways | Development of novel, more efficient chemical reactions that utilize inexpensive ¹³C sources. uchicago.edursc.org | Synthesis of labeled phenols using [¹³C]potassium carbonate and indoles from [¹³C]CO₂. uchicago.edursc.org |
Broader Impact of Stable Isotope Tracing in Fundamental Biological Discovery
The use of stable isotope tracing, employing molecules such as 2-deoxy-D-ribose-1-¹³C, has had a revolutionary impact on fundamental biological discovery. This technique provides a window into the dynamic operations of living systems that would otherwise remain opaque. solubilityofthings.com By incorporating stable isotopes into biomolecules, scientists can track their movement and transformation within cells, tissues, and whole organisms, leading to groundbreaking advancements in biochemistry, pharmacology, and environmental science. silantes.comsolubilityofthings.com
The key impact of stable isotope tracing lies in its ability to elucidate metabolic pathways and quantify their activity (flux). nih.gov It allows researchers to answer critical questions such as where a metabolite comes from and where it goes, providing a dynamic understanding that complements static measurements of metabolite levels. bitesizebio.com For example, tracing experiments have been crucial in understanding glucose metabolism, nucleotide biosynthesis, and the metabolic reprogramming that occurs in cancer cells. nih.govsilantes.com The use of 2-deoxy-D-ribose, a key component of DNA, as a tracer provides specific insights into nucleic acid synthesis and turnover.
Furthermore, stable isotope labeling has transformed several fields:
Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to accurately quantify changes in protein expression levels between different cell populations. solubilityofthings.com
Metabolomics: Isotope tracing is essential for mapping metabolic fluxes and understanding how metabolic regulation affects cellular physiology in health and disease. silantes.com It helps researchers understand the synthesis and turnover of crucial molecules like nucleic acids. silantes.com
Drug Development: Labeled compounds are invaluable for tracking the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. uchicago.edu
Environmental Science: Isotope analysis helps trace nutrient cycles and energy flow through ecosystems, providing critical information for conservation and resource management. solubilityofthings.com
In essence, stable isotope tracing is a powerful toolkit that enables scientists to decipher the molecular narratives of life. solubilityofthings.com The ability to follow specific atoms through complex biochemical networks has led to fundamental discoveries that were previously unattainable, solidifying its role as an essential methodology in modern life sciences. bitesizebio.comsolubilityofthings.com
Table 3: Impact of Stable Isotope Tracing on Biological Research
| Research Area | Application of Isotope Tracing | Key Discoveries & Insights |
|---|---|---|
| Metabolic Pathway Analysis | Tracing the fate of labeled substrates (e.g., glucose, amino acids, nucleosides) through metabolic networks. nih.govbitesizebio.com | Quantitative measurement of metabolic fluxes; identification of novel pathways; understanding of metabolic reprogramming in diseases like cancer. nih.gov |
| Proteomics (e.g., SILAC) | Metabolic incorporation of labeled amino acids to differentiate and quantify proteins from different cell states. silantes.comsolubilityofthings.com | Accurate quantification of protein expression, turnover, and post-translational modifications. silantes.com |
| Nucleic Acid Metabolism | Using labeled precursors like 2-deoxy-D-ribose to monitor DNA and RNA synthesis and turnover. silantes.com | Insights into the dynamics of DNA replication and repair, and the impact of metabolic regulation on these processes. silantes.com |
| Drug Development | Labeling drug candidates to track their metabolic fate (ADME studies) in an organism. uchicago.edu | Determination of drug safety and efficacy profiles. uchicago.edu |
| Environmental Science | Tracking the movement of isotopes through food webs and nutrient cycles. solubilityofthings.com | Understanding of ecosystem dynamics, nutrient cycling, and organism interactions. solubilityofthings.com |
Q & A
Basic Research Questions
Q. How is 2-deoxy-D-ribose-1-¹³C synthesized and characterized in academic research?
- Methodological Answer : Synthesis typically involves chemical oxidation of ribose derivatives followed by reduction, with isotopic labeling introduced during precursor selection. For example, ribose oxidation using hydrogen peroxide or nitric acid yields intermediates that are reduced to deoxyribose, with ¹³C incorporated at the 1-position via labeled starting materials . Characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment and structural integrity, complemented by high-performance liquid chromatography (HPLC) to assess purity (>95% by GC) . Melting point (91°C) and solubility data (water-soluble) are critical for quality control .
Q. What analytical techniques are essential for verifying the purity and isotopic labeling efficiency of 2-deoxy-D-ribose-1-¹³C?
- Methodological Answer :
- NMR Spectroscopy : ¹³C-NMR confirms isotopic labeling at the 1-position, while ¹H-NMR identifies structural anomalies (e.g., residual solvents or byproducts) .
- HPLC : Quantifies purity and detects impurities; retention time comparisons with unlabeled standards validate specificity .
- Mass Spectrometry : Validates molecular weight (134.13 g/mol for unlabeled; adjusted for ¹³C) and isotopic distribution .
Researchers should cross-validate results across methods to ensure reproducibility .
Advanced Research Questions
Q. How does ¹³C labeling at the 1-position enhance metabolic tracing studies in DNA synthesis research?
- Methodological Answer : The ¹³C label enables tracking via isotope-ratio mass spectrometry (IRMS) or NMR, providing insights into:
- DNA Repair Mechanisms : Quantifying incorporation rates into deoxyribonucleotides during replication/repair .
- Metabolic Flux Analysis : Tracing carbon flow in nucleotide biosynthesis pathways under varying physiological conditions (e.g., hypoxia) .
Key considerations include optimizing cell culture conditions to minimize isotopic dilution and using kinetic modeling to interpret tracer data .
Q. What methodological challenges arise when quantifying 2-deoxy-D-ribose-1-¹³C in biological matrices, and how can they be resolved?
- Methodological Answer :
- Matrix Interference : Co-eluting metabolites in HPLC can obscure detection. Use tandem mass spectrometry (LC-MS/MS) with selective ion monitoring for specificity .
- Isotopic Dilution : In vivo studies require dose optimization to maintain detectable ¹³C levels. Pre-experimental simulations using pharmacokinetic models help determine thresholds .
- Sample Preparation : Solid-phase extraction (SPE) or derivatization (e.g., silylation) improves sensitivity in complex samples like plasma or tissue homogenates .
Q. How can synthetic routes for 2-deoxy-D-ribose-1-¹³C be optimized for higher isotopic enrichment and yield?
- Methodological Answer :
- Precursor Selection : Use ¹³C-labeled glucose or glycerol as starting materials to ensure uniform isotopic incorporation .
- Catalyst Optimization : Transition metal catalysts (e.g., palladium) improve reduction efficiency during deoxyribose synthesis .
- Reaction Monitoring : Real-time NMR tracks intermediate formation, enabling adjustments to reaction conditions (pH, temperature) .
Post-synthesis, centrifugal partition chromatography (CPC) can isolate high-purity fractions .
Q. How should researchers reconcile contradictions in reported NMR spectral data for 2-deoxy-D-ribose-1-¹³C?
- Methodological Answer :
- Data Triangulation : Compare chemical shifts across multiple solvents (D₂O, DMSO-d6) and pH conditions to identify solvent-dependent anomalies .
- Collaborative Validation : Share raw spectral data with peers to rule out instrumentation bias (e.g., magnet strength variations) .
- Literature Review : Cross-reference datasets from authoritative databases (SciFinder, Reaxys) to identify consensus values . Contradictions may arise from differing sample preparation (e.g., crystallization vs. amorphous forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
